Hydroxocobalamin

描述

羟钴胺,也称为维生素 B12a,是维生素 B12 的天然形式,属于钴胺素家族的化合物。它是一种水溶性维生素,存在于食物中,并用作膳食补充剂。羟钴胺对于 DNA 合成、红细胞形成和神经功能至关重要。 它通常用于治疗维生素 B12 缺乏症、恶性贫血和氰化物中毒 .

准备方法

合成路线和反应条件: 羟钴胺可以通过氰钴胺的还原过程合成。 一种常见的方法是用锌粒和盐酸生成新生态氢,将氰钴胺还原成羟钴胺 .

工业生产方法: 在商业上,羟钴胺是使用细菌发酵生产的。 特定菌株被培养以产生钴胺素,然后提取和纯化以获得羟钴胺 . 该过程包括几个步骤,包括发酵、提取、纯化和结晶。

化学反应分析

Cyanide Neutralization via Ligand Exchange

Hydroxocobalamin’s primary therapeutic mechanism involves binding cyanide (CN⁻) to form non-toxic cyanocobalamin (vitamin B₁₂). The cobalt(III) center in this compound replaces its hydroxyl ligand with cyanide in a substitution reaction:

Key Data :

-

Stoichiometry : 1 mole of this compound binds 1 mole of cyanide .

-

Intracellular Efficacy : Ex vivo studies show a 75% reduction in intracellular cyanide levels in fibroblasts incubated with 500 µM cyanide, accompanied by cyanocobalamin formation (intracellular/extracellular ratio: 158) .

| Parameter | Value | Source |

|---|---|---|

| Molar Binding Ratio | 1:1 (OHCbl:CN⁻) | |

| Mass Efficiency | 52 g OHCbl per 1 g CN⁻ | |

| Intracellular CN⁻ Reduction | 75% (500 µM CN⁻ exposure) |

Enzymatic Cofactor Activity

This compound serves as a precursor to active coenzymes in two critical metabolic reactions:

Methylmalonyl-CoA Mutase Reaction

Converts methylmalonyl-CoA to succinyl-CoA in mitochondrial lipid/carbohydrate metabolism:

AdoCbl = adenosylcobalamin (derived from this compound) .

Methionine Synthase Activation

Facilitates remethylation of homocysteine to methionine in cytosolic one-carbon metabolism:

MeCbl = methylcobalamin (derived from this compound) .

Key Findings :

-

This compound’s higher affinity for transcobalamin II enhances cellular uptake compared to cyanocobalamin .

-

Deficiency disrupts DNA synthesis, hematopoiesis, and neurologic function .

Nitric Oxide (NO) Scavenging

This compound binds nitric oxide, forming nitrosylcobalamin, which may mitigate vasodilation in cyanide poisoning:

Pharmacokinetic Interactions

This compound’s deep red color and cobalt center interfere with laboratory assays, including:

-

Colorimetric Tests : Falsely elevates creatinine, bilirubin, and iron .

-

Co-oximetry : Alters carboxyhemoglobin and methemoglobin readings .

| Affected Assay | Interference Mechanism | Duration |

|---|---|---|

| Serum Creatinine | Chromatic overlap | Up to 72 hrs |

| Carboxyhemoglobin | Spectral absorption shift | Up to 24 hrs |

| Magnesium | Chelation with cobalt | Variable |

Redox Reactivity

Cobalt’s redox activity allows this compound to participate in electron transfer:

-

Oxidation : Co³⁺ stabilizes the corrin ring, resisting reduction under physiological conditions .

-

Reduction : In acidic environments, Co³⁺ may reduce to Co²⁺, altering ligand affinity .

Synthetic Modifications

This compound undergoes structural modifications to form derivatives:

科学研究应用

Treatment of Vitamin B12 Deficiency

Indications:

Hydroxocobalamin is primarily indicated for the treatment of vitamin B12 deficiency, which can result from various conditions such as pernicious anemia, malabsorption syndromes, and restrictive diets (e.g., veganism). It is administered intramuscularly or intravenously to restore adequate levels of vitamin B12 in the body .

Mechanism of Action:

this compound acts as a precursor to biologically active forms of vitamin B12 (methylcobalamin and adenosylcobalamin), essential for DNA synthesis and metabolism of fatty acids and amino acids. It facilitates the conversion of homocysteine to methionine and methylmalonate to succinate, processes vital for cellular function and neurological health .

Case Studies:

- A study demonstrated that patients with severe vitamin B12 deficiency responded positively to this compound treatment, showing significant increases in plasma cobalamin concentrations after administration .

- Another report indicated that intranasal administration of this compound resulted in rapid absorption and sustained elevation of vitamin B12 levels in patients unable to receive intramuscular injections due to medical constraints .

Cyanide Poisoning Antidote

Indications:

this compound is also approved as an antidote for cyanide poisoning. It binds to cyanide ions to form non-toxic cyanocobalamin, which is then excreted in urine .

Mechanism of Action:

In cases of cyanide toxicity, this compound detoxifies cyanide by binding to it through its cobalt ion. This process prevents cyanide from inhibiting cytochrome c oxidase in the electron transport chain, thereby restoring cellular respiration and preventing fatal outcomes .

Case Studies:

- Clinical reports have documented successful outcomes in patients treated with this compound following acute cyanide exposure, highlighting its efficacy and safety as an antidote .

Neurological Applications

Indications:

Emerging research suggests potential benefits of this compound in treating neurological disorders associated with vitamin B12 deficiency. This includes conditions such as Leber's hereditary optic neuropathy and other neuropathies linked to inadequate vitamin B12 levels .

Mechanism of Action:

Vitamin B12 plays a crucial role in myelin sheath formation and maintenance; thus, adequate levels are essential for neurological health. This compound supplementation may help mitigate neurological symptoms by restoring normal metabolic functions related to nerve health .

Case Studies:

- Observational studies indicate that patients with neurological symptoms related to vitamin B12 deficiency improved following this compound treatment, emphasizing its importance in managing such conditions .

Other Potential Applications

This compound has been investigated for various off-label uses:

- Septic Shock Management: High-dose intravenous this compound has been explored for its potential benefits in septic shock by scavenging hydrogen sulfide (H2S) and restoring vascular tone .

- Chronic Fatigue Syndrome: Some studies suggest that this compound may alleviate symptoms associated with chronic fatigue syndrome due to its role in energy metabolism .

Data Summary Table

作用机制

羟钴胺通过在各种代谢过程中充当辅酶来发挥其作用。它参与将同型半胱氨酸转化为蛋氨酸的过程,蛋氨酸对于 DNA 合成和甲基化至关重要。羟钴胺还可以与氰化物离子结合,形成氰钴胺,然后通过尿液排出体外。 这种机制在治疗氰化物中毒方面特别有用 .

相似化合物的比较

羟钴胺是维生素 B12 的几种形式之一,包括:

氰钴胺: 一种合成形式的维生素 B12,通常用于补充剂。

甲钴胺: 一种天然存在的维生素 B12 辅酶形式,参与甲基化反应。

腺苷钴胺: 另一种天然存在的辅酶形式,参与能量代谢

独特性: 羟钴胺在其结合氰化物离子的能力方面是独一无二的,这使其在治疗氰化物中毒方面特别有效。 与其他形式的维生素 B12 相比,它的半衰期也更长,可以减少给药频率 .

类似化合物:

- 氰钴胺

- 甲钴胺

- 腺苷钴胺

羟钴胺因其天然存在、较长的半衰期和独特的解毒氰化物能力而脱颖而出。

生物活性

Hydroxocobalamin (OHCbl) is a derivative of vitamin B12 that plays a significant role in various biological processes, particularly in the treatment of cyanide poisoning and as a therapeutic agent for vitamin B12 deficiency. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, pharmacokinetics, and case studies.

This compound exhibits several biological activities through its interaction with different biochemical pathways:

- Cyanide Detoxification : this compound binds with cyanide ions to form non-toxic cyanocobalamin, effectively detoxifying cyanide in the body. One mole of this compound can bind one mole of cyanide, making it an effective antidote for cyanide poisoning .

- Nitric Oxide Scavenging : In addition to its role in cyanide detoxification, this compound can bind nitric oxide (NO), which may be beneficial in conditions characterized by excessive NO production, such as septic shock .

- Vitamin B12 Activity : As a precursor to active forms of vitamin B12, this compound is involved in critical metabolic processes, including DNA synthesis and methylation reactions. It serves as a cofactor for enzymes like methionine synthase and L-methylmalonyl-CoA mutase .

Pharmacokinetics

This compound has distinct pharmacokinetic properties compared to other forms of vitamin B12:

- Absorption and Distribution : Following intramuscular injection, this compound results in significantly higher serum levels of vitamin B12 compared to cyanocobalamin. Studies have shown that this compound leads to a 1.8 to 4.1 times increase in serum levels within five hours post-injection .

- Urinary Excretion : this compound exhibits a slower rate of urinary excretion than cyanocobalamin. After administration, only 16% to 27% is lost in urine over 72 hours, compared to 60% to 69% for cyanocobalamin .

- Biological Half-Life : The biological half-life of this compound is prolonged compared to cyanocobalamin. This characteristic allows for sustained therapeutic effects over time, making it advantageous for treating deficiencies and acute conditions .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Cyanide Poisoning : this compound is the first-line treatment for acute cyanide poisoning. Clinical studies demonstrate its effectiveness in rapidly decreasing serum lactate levels and improving metabolic acidosis following cyanide exposure .

- Septic Shock : Recent studies indicate that this compound provides hemodynamic benefits in patients with refractory septic shock. A retrospective analysis showed significant increases in mean arterial pressure (MAP) after administration, suggesting its role as a rescue therapy when high-dose vasopressors are employed .

- Vitamin B12 Deficiency : this compound is also used to treat vitamin B12 deficiency, particularly in patients with malabsorption syndromes or those requiring long-term therapy. High-dose regimens have been shown to rapidly correct biochemical abnormalities associated with cobalamin deficiency .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

- Acute Cyanide Poisoning : A report on a patient who ingested potassium cyanide showed that administration of this compound resulted in normalization of blood gases and lactate levels without neurological sequelae after five months .

- Refractory Septic Shock : A study involving 26 patients demonstrated that this compound administration led to sustained increases in MAP over 24 hours, providing critical time for further interventions .

- CblC Deficiency : In a family with cobalamin metabolism disorders, high-dose this compound resulted in rapid biochemical correction and significant improvement in neurological symptoms across multiple siblings .

Summary Table of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Cyanide Detoxification | Binds cyanide to form non-toxic cyanocobalamin | First-line treatment for cyanide poisoning |

| Nitric Oxide Scavenging | Binds NO | Potential use in septic shock |

| Vitamin B12 Activity | Cofactor for enzymes involved in metabolism | Treatment for vitamin B12 deficiency |

| Prolonged Biological Half-Life | Slower urinary excretion | Sustained therapeutic effects |

属性

CAS 编号 |

13422-51-0 |

|---|---|

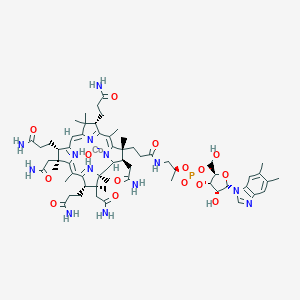

分子式 |

C62H90CoN13O15P-2 |

分子量 |

1347.4 g/mol |

IUPAC 名称 |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

InChI 键 |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

颜色/形态 |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

熔点 |

200 °C (decomposes) |

Key on ui other cas no. |

13422-51-0 |

物理描述 |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

溶解度 |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

同义词 |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

蒸汽压力 |

2.06X10-11 mm Hg at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。